molecular formula C6H11Cl2N3S B6276228 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride CAS No. 2763779-17-3

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride

Cat. No.: B6276228
CAS No.: 2763779-17-3
M. Wt: 228.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylamine with thiosemicarbazide to form the intermediate, which is then cyclized to produce the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride
  • 4-(1,3,4-thiadiazol-2-yl)morpholin-2-ylmethanamine dihydrochloride

Uniqueness

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is unique due to the specific positioning of the cyclopropyl and methanamine groups on the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2763779-17-3

Molecular Formula

C6H11Cl2N3S

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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